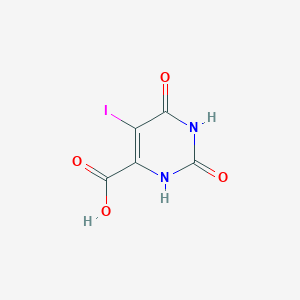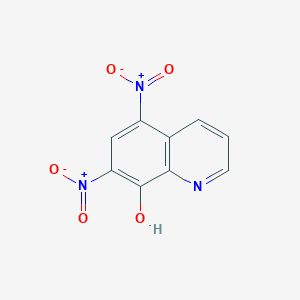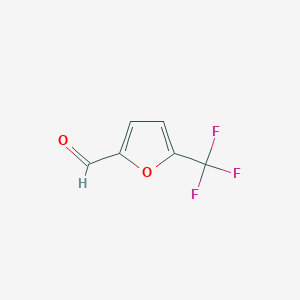
5-(トリフルオロメチル)フラン-2-カルバルデヒド
概要
説明
5-(Trifluoromethyl)furan-2-carbaldehyde: is a chemical compound with the molecular formula C6H3F3O2 and a molecular weight of 164.08 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further substituted with an aldehyde group at the 2-position. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
科学的研究の応用
Chemistry: 5-(Trifluoromethyl)furan-2-carbaldehyde is used as an intermediate in the synthesis of complex heterocyclic compounds . It is also employed in the development of new materials with unique electronic and optical properties.
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl-substituted heterocycles on biological systems.
Industry: In the industrial sector, 5-(Trifluoromethyl)furan-2-carbaldehyde is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable building block for various industrial processes .
作用機序
Target of Action
It’s known that this compound is used in the synthesis of various heterocyclic compounds , which suggests that its targets could be diverse depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 5-(Trifluoromethyl)furan-2-carbaldehyde involves its participation in Knoevenagel condensations with compounds containing an active methyl or methylene group . The compounds used in these reactions include methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .
Biochemical Pathways
Given its role in the synthesis of various heterocyclic compounds , it’s likely that it affects multiple pathways depending on the specific reactions it’s involved in.
Result of Action
The result of the action of 5-(Trifluoromethyl)furan-2-carbaldehyde involves the formation of various heterocyclic compounds . For example, the thermolysis of methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate affords methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate .
Action Environment
It’s known that the effect of microwave irradiation on the condensation reactions involving this compound has been studied and compared with classical conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Knoevenagel condensation of 5-(trifluoromethyl)phenylfuran-2-carbaldehyde with compounds containing active methyl or methylene groups . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of 5-(Trifluoromethyl)furan-2-carbaldehyde may involve the use of Vilsmeier-Haack formylation of furan derivatives using reagents such as DMF and POCl3 . This method provides a high yield of the desired product and is scalable for large-scale production.
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed:
Oxidation: 5-(Trifluoromethyl)furan-2-carboxylic acid.
Reduction: 5-(Trifluoromethyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 5-(Trifluoromethyl)phenylfuran-2-carbaldehyde
- 5-(Chloromethyl)furan-2-carbaldehyde
- 5-(Methyl)furan-2-carbaldehyde
Comparison: 5-(Trifluoromethyl)furan-2-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects compared to other similar compounds . This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in chemical synthesis and industrial processes .
特性
IUPAC Name |
5-(trifluoromethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCIHFXPHKSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428785 | |
| Record name | 5-(trifluoromethyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-80-9 | |
| Record name | 5-(trifluoromethyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there structural information available for 5-(trifluoromethyl)furan-2-carbaldehyde thiosemicarbazone?
A2: While the paper doesn't present the crystal structure of compound 4, it does describe its characterization using spectroscopic techniques, including FT-IR, NMR, and electrospray mass spectrometry. [] These methods provide valuable information about the compound's structure and properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


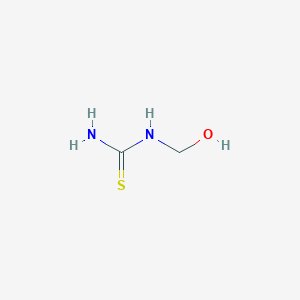
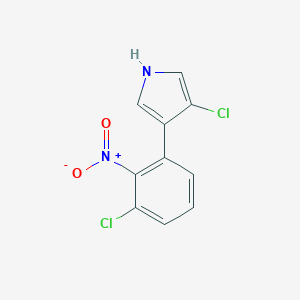

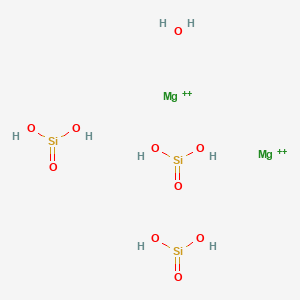

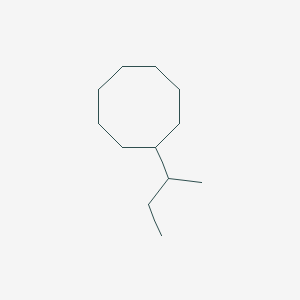
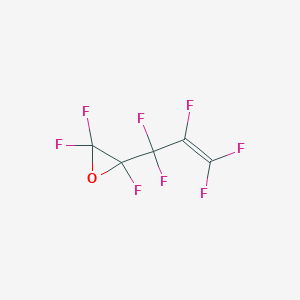
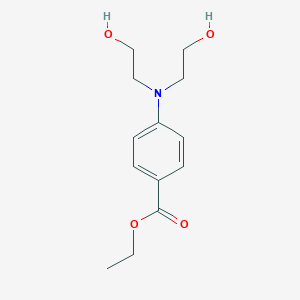

![Spiro[1,3-dioxolane-2,3/'-bicyclo[2.2.1]heptane]](/img/structure/B93371.png)
